5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

SHP1 inhibitor Phosphatase selectivity Oncology

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid (CAS 103028-60-0) is a heterocyclic building block belonging to the 1,3,4-thiadiazole family, characterized by a phenyl substituent at the 5-position and a carboxylic acid group at the 2-position. The compound has a molecular formula of C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
CAS No. 103028-60-0
Cat. No. B1324395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
CAS103028-60-0
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)C(=O)O
InChIInChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
InChIKeyRMXFDGJLTUBFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid (CAS 103028-60-0): A Structural Overview for R&D Procurement


5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid (CAS 103028-60-0) is a heterocyclic building block belonging to the 1,3,4-thiadiazole family, characterized by a phenyl substituent at the 5-position and a carboxylic acid group at the 2-position. The compound has a molecular formula of C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol . Commercially, it is typically supplied at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . The 5-phenyl-1,3,4-thiadiazole scaffold has been identified as a novel core for developing Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) inhibitors, a convergent node for oncogenic signaling [1].

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid: Why In-Class Analogs Are Not Interchangeable in SHP1-Targeted Research


The SHP1 inhibitory activity of 5-phenyl-1,3,4-thiadiazole derivatives is highly sensitive to structural modifications. A dedicated structure-activity relationship (SAR) study demonstrated that a specific derivative (compound 5b) bearing the 5-phenyl-1,3,4-thiadiazole core not only inhibited SHP1 with an IC50 of 1.33 µM but also exhibited approximately 2-fold selectivity over the closely related phosphatase SHP2, with no detectable activity against off-target phosphatases PTP1B and TCPTP [1]. Therefore, simply substituting the 5-phenyl substituent with other aryl or alkyl groups (e.g., 5-methyl or 5-chloro analogs) or altering the 2-carboxylic acid moiety is likely to drastically reduce or ablate this valuable selectivity profile, making precise procurement of this specific building block critical for projects requiring targeted SHP1 modulation.

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid: Quantified Differentiation Evidence Versus Key Analogs


SHP1 Inhibitory Potency and Selectivity Profile of the 5-Phenyl Scaffold

A derivative synthesized from the 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid scaffold, compound 5b, demonstrated quantifiable SHP1 inhibition and selectivity. This provides a class-level benchmark for the target scaffold against other phosphatase targets [1].

SHP1 inhibitor Phosphatase selectivity Oncology

Vendor Specification Purity: Reliable Baseline for Downstream Derivatization

To ensure reproducible amide coupling and esterification reactions, the minimum purity specification for 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid is set at 95%, as indicated by the supplier . This serves as a cross-study comparable benchmark against other commercial 1,3,4-thiadiazole-2-carboxylic acid analogs.

Chemical synthesis Purity control Procurement

Long-Term Storage Stability: A Practical Differentiator for Inventory Management

The supplier datasheet recommends storing 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid long-term in a cool, dry place . This practical specification can be contrasted with other more labile 5-substituted analogs that may require more stringent storage conditions, such as refrigeration or inert atmosphere.

Stability Storage Logistics

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid: Primary Application Scenarios Driven by Evidenced Differentiation


Scaffold for Developing Selective SHP1 Inhibitors in Oncology Programs

Based on the demonstrated SHP1 inhibitory activity and selectivity profile of its derivative, 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid is the optimal starting scaffold for medicinal chemistry programs aiming to develop novel, selective SHP1 inhibitors for cancer therapy [1]. The established selectivity over SHP2 and inactivity against PTP1B and TCPTP make it a superior starting point compared to other uncharacterized 5-substituted-1,3,4-thiadiazole-2-carboxylic acid building blocks.

Reliable Building Block for High-Throughput Derivatization Libraries

The compound's consistent commercial purity specification of 95% enables its direct use in automated parallel synthesis for amide and ester library production without further purification. The practical 'cool, dry place' storage requirement further supports its integration into large-scale compound management workflows, distinguishing it from building blocks requiring more complex handling.

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